molecular formula C15H13FO2 B1451264 3-(4-Ethoxyphenyl)-2-fluorobenzaldehyde CAS No. 2138184-59-3

3-(4-Ethoxyphenyl)-2-fluorobenzaldehyde

Cat. No.: B1451264
CAS No.: 2138184-59-3
M. Wt: 244.26 g/mol
InChI Key: SBDPDBHFPCSGJV-UHFFFAOYSA-N
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Description

4’-Ethoxy-2-fluorobiphenyl-3-carbaldehyde is an organic compound with the molecular formula C15H13FO2 It is a derivative of biphenyl, featuring an ethoxy group at the 4’ position, a fluorine atom at the 2 position, and an aldehyde group at the 3 position

Scientific Research Applications

4’-Ethoxy-2-fluorobiphenyl-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . For example, many biphenyl compounds are relatively stable and non-toxic, but the presence of certain substituents can change this .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it were being developed as a pharmaceutical, future research might focus on improving its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethoxy-2-fluorobiphenyl-3-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is common in industrial settings to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions: 4’-Ethoxy-2-fluorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 4’-Ethoxy-2-fluorobiphenyl-3-carboxylic acid.

    Reduction: 4’-Ethoxy-2-fluorobiphenyl-3-methanol.

    Substitution: 4’-Ethoxy-2-methoxybiphenyl-3-carbaldehyde.

Comparison with Similar Compounds

  • 4’-Methoxy-2-fluorobiphenyl-3-carbaldehyde
  • 4’-Ethoxy-2-chlorobiphenyl-3-carbaldehyde
  • 4’-Ethoxy-2-fluorobiphenyl-4-carbaldehyde

Comparison: 4’-Ethoxy-2-fluorobiphenyl-3-carbaldehyde is unique due to the presence of both an ethoxy group and a fluorine atom, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-18-13-8-6-11(7-9-13)14-5-3-4-12(10-17)15(14)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDPDBHFPCSGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC(=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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